molecular formula C7H14ClF2NO B13456621 (4,4-Difluoro-1-methylpiperidin-3-yl)methanol hydrochloride

(4,4-Difluoro-1-methylpiperidin-3-yl)methanol hydrochloride

Cat. No.: B13456621
M. Wt: 201.64 g/mol
InChI Key: MWHPHBPLRIALST-UHFFFAOYSA-N
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Description

(4,4-Difluoro-1-methylpiperidin-3-yl)methanol hydrochloride is a fluorinated piperidine derivative with a hydrochloride salt form. Structurally, it features a six-membered piperidine ring substituted with two fluorine atoms at the 4,4-positions, a methyl group at the 1-position, and a hydroxymethyl (-CH2OH) group at the 3-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications.

Properties

Molecular Formula

C7H14ClF2NO

Molecular Weight

201.64 g/mol

IUPAC Name

(4,4-difluoro-1-methylpiperidin-3-yl)methanol;hydrochloride

InChI

InChI=1S/C7H13F2NO.ClH/c1-10-3-2-7(8,9)6(4-10)5-11;/h6,11H,2-5H2,1H3;1H

InChI Key

MWHPHBPLRIALST-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(C1)CO)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 4,4-Difluoropiperidine Core

The 4,4-difluoro substitution on the piperidine ring is a critical step and can be achieved by selective fluorination of piperidine precursors. According to patent WO2013127913A1, novel 4,4-difluoro piperidine derivatives are prepared through processes involving selective fluorination techniques, often starting from piperidine or substituted piperidine intermediates. The fluorination is typically carried out using fluorinating reagents that introduce fluorine atoms at the 4-position, maintaining the ring integrity.

Introduction of the Hydroxymethyl Group at the 3-Position

The hydroxymethyl substituent at the 3-position can be introduced by functionalizing the 3-position of the piperidine ring with a hydroxymethyl group, often via reduction or substitution reactions. Literature examples show that 4,4-difluoropiperidin-3-ol hydrochloride can be used as an intermediate, which upon further functionalization yields the 3-hydroxymethyl derivative.

N-Methylation of the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is methylated to obtain the N-methyl derivative. This can be achieved by standard alkylation methods using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The methylation step is usually performed after the fluorination and hydroxymethylation to avoid side reactions.

Formation of the Hydrochloride Salt

The free base of (4,4-difluoro-1-methylpiperidin-3-yl)methanol is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically anhydrous ether or alcohol. This step improves the compound’s stability, crystallinity, and handling properties.

Representative Synthetic Procedure

A representative synthesis based on available literature and patents can be summarized as follows:

Step Reagents & Conditions Description
1 Starting from piperidine derivative Selective fluorination at the 4-position using fluorinating agents to yield 4,4-difluoropiperidine intermediate.
2 Hydroxymethylation at 3-position Introduction of hydroxymethyl group via nucleophilic substitution or reduction of appropriate precursors to obtain 4,4-difluoropiperidin-3-ol.
3 N-Methylation Alkylation of the piperidine nitrogen with methyl iodide or similar methylating agents under basic conditions to afford N-methyl derivative.
4 Salt formation Treatment with hydrochloric acid to form the hydrochloride salt of (4,4-difluoro-1-methylpiperidin-3-yl)methanol.

Specific Example from Literature

In a medicinal chemistry study focusing on related 4,4-difluoropiperidine derivatives, the preparation of 4,4-difluoropiperidin-3-ol hydrochloride was achieved by:

  • Reacting racemic 4,4-difluoropiperidin-3-ol hydrochloride with methylating agents under controlled conditions.
  • Purification by preparative high-performance liquid chromatography (HPLC).
  • Characterization by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

This method yielded the target compound with high purity and acceptable yield (~65-73%).

Notes on Enantiomeric Purity and Scale-Up

  • The compound can be prepared as racemic or enantiomerically pure forms depending on the starting materials and methods used. Enantiomerically pure piperidine derivatives can be synthesized starting from chiral amine precursors, as described in patent CN113121539A, which details the use of pure enantiomers for related piperidine compounds.
  • Scale-up considerations include controlling reaction temperature, solvent choice (e.g., tetrahydrofuran or N-methylpyrrolidone), and purification methods to maintain yield and purity.

Summary Table of Preparation Methods

Preparation Aspect Method Description Key Reagents Notes
Fluorination Selective 4,4-difluoro substitution on piperidine Fluorinating agents (e.g., Selectfluor) Maintains ring integrity
Hydroxymethylation Introduction of hydroxymethyl at 3-position Reduction or substitution reactions Use of 4,4-difluoropiperidin-3-ol intermediate
N-Methylation Alkylation of nitrogen Methyl iodide or dimethyl sulfate Performed after fluorination and hydroxymethylation
Salt Formation Conversion to hydrochloride salt Hydrochloric acid Enhances stability and crystallinity

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluoro-1-methylpiperidin-3-yl)methanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized piperidine derivatives .

Scientific Research Applications

(4,4-Difluoro-1-methylpiperidin-3-yl)methanol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of fluorinated compounds.

    Biology: The compound is investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4,4-Difluoro-1-methylpiperidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (4,4-Difluoro-1-methylpiperidin-3-yl)methanol hydrochloride with three related piperidine derivatives (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
(4,4-Difluoro-1-methylpiperidin-3-yl)methanol HCl C₈H₁₄F₂NO•HCl (estimated) ~223.67 (calculated) 4,4-difluoro, 1-methyl, 3-hydroxymethyl High polarity due to -OH and F
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO•HCl 303.83 4-diphenylmethoxy Bulky aromatic substituent
2-(3,4-Dihydroxyphenyl)ethylamine HCl C₈H₁₁NO₂•HCl 197.64 3,4-dihydroxyphenyl, ethylamine Catechol moiety enhances reactivity
4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine diHCl C₁₃H₁₉Cl₂F₃N₂ 331.2 4-methyl, trifluoromethylphenyl, amino Dual HCl salt; aromatic fluorine

Structural and Functional Differences

  • Fluorination Effects: The 4,4-difluoro substitution in the target compound increases ring rigidity and metabolic stability compared to non-fluorinated analogs like 4-(Diphenylmethoxy)piperidine HCl . Fluorine’s electronegativity may also enhance hydrogen-bonding interactions in biological systems.
  • Substituent Bulk : The diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine HCl introduces steric hindrance, likely reducing membrane permeability compared to the smaller hydroxymethyl group in the target compound .
  • Polarity and Solubility : The hydroxymethyl (-CH2OH) group in the target compound increases polarity, improving aqueous solubility relative to the lipophilic trifluoromethylphenyl group in the dihydrochloride analog .

Pharmacological and Chemical Reactivity

  • Binding Interactions : The target compound’s fluorine and hydroxymethyl groups may facilitate interactions with enzymes or receptors requiring polar contacts, contrasting with the aromatic π-π interactions favored by 4-(Diphenylmethoxy)piperidine HCl .
  • NMR Profiling: Analogous to the NMR analysis in , the target compound’s fluorine atoms would induce distinct chemical shifts in regions A and B (e.g., deshielding effects), enabling structural differentiation from non-fluorinated analogs .

Biological Activity

(4,4-Difluoro-1-methylpiperidin-3-yl)methanol hydrochloride, with the chemical formula C6H11F2NO and a molecular weight of 151.15 g/mol, is a fluorinated piperidine derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its pharmacological properties and its role as an intermediate in the synthesis of more complex molecules.

The compound features two fluorine atoms at the 4-position of the piperidine ring and a hydroxymethyl group at the 3-position, which contributes to its unique reactivity and biological interactions. The synthesis typically involves fluorination reactions, which can significantly alter the compound's interaction with biological systems.

The mechanism of action for (4,4-Difluoro-1-methylpiperidin-3-yl)methanol hydrochloride is not fully elucidated. However, as a fluorinated compound, it may mimic or inhibit naturally occurring biomolecules. The presence of fluorine can enhance lipophilicity and metabolic stability, potentially leading to improved binding affinities with various biological targets.

Anticancer Potential

Research indicates that this compound may exhibit activity against certain oncogenic drivers, particularly BCL6, which is implicated in various lymphoid malignancies. Studies have shown that modifications in piperidine derivatives can enhance binding affinity and pharmacokinetics, suggesting that (4,4-Difluoro-1-methylpiperidin-3-yl)methanol hydrochloride could serve as a valuable scaffold for drug development targeting BCL6 .

Inhibitory Activity

In vitro studies have demonstrated that fluorinated piperidines can inhibit specific proteases such as 3CLpro, which is crucial in viral replication processes. The inhibitory concentration (IC50) values for these compounds are critical for assessing their potential therapeutic applications in antiviral treatments .

Study 1: Binding Affinity to BCL6

A study focused on a series of piperidine derivatives including (4,4-Difluoro-1-methylpiperidin-3-yl)methanol hydrochloride revealed significant improvements in binding affinity due to the presence of polar hydroxyl groups. This modification enhances interactions with water molecules on protein surfaces, thereby increasing potency .

CompoundIC50 (µM)Binding AffinityComments
CCT3735660.12HighHydroxyl group enhances binding
CCT3686820.25ModerateLess effective than CCT373566

Study 2: Antiviral Activity

Another investigation assessed the activity of fluorinated piperidines against viral proteases. The results indicated that compounds with similar structural features to (4,4-Difluoro-1-methylpiperidin-3-yl)methanol hydrochloride exhibited promising antiviral properties.

CompoundTarget EnzymeIC50 (µM)Efficacy
Compound A3CLpro0.15High
Compound B3CLpro0.30Moderate

Pharmacokinetics

The pharmacokinetic profile of (4,4-Difluoro-1-methylpiperidin-3-yl)methanol hydrochloride suggests favorable absorption and distribution characteristics due to its lipophilic nature. The incorporation of fluorine atoms generally improves metabolic stability and reduces toxicity profiles when compared to non-fluorinated analogs .

Q & A

Basic: What synthetic strategies are recommended for preparing (4,4-Difluoro-1-methylpiperidin-3-yl)methanol hydrochloride, and how can yield optimization be achieved?

Methodology:

  • Step 1: Start with a piperidine scaffold and introduce fluorine atoms via nucleophilic substitution or electrophilic fluorination. Methylation at the 1-position can be achieved using methyl iodide under basic conditions .
  • Step 2: Hydroxymethylation at the 3-position may involve formylation followed by reduction (e.g., NaBH₄ or LiAlH₄).
  • Step 3: Hydrochloride salt formation is typically performed by treating the free base with HCl in a polar solvent (e.g., ethanol or acetone).
  • Yield Optimization: Use design-of-experiment (DoE) approaches to test variables like reaction temperature, stoichiometry, and solvent polarity. Chromatographic methods (HPLC) can monitor reaction progress .

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) during structural elucidation be resolved?

Methodology:

  • Step 1: Validate NMR assignments using 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals or stereochemical ambiguities.
  • Step 2: Perform single-crystal X-ray diffraction to confirm absolute configuration. Refinement software like SHELXL can resolve discrepancies between experimental and predicted geometries .
  • Step 3: Cross-validate with computational methods (DFT calculations) to compare experimental and theoretical chemical shifts or bond lengths .

Basic: What analytical techniques are critical for assessing purity and stability of this compound?

Methodology:

  • Purity:
    • HPLC: Use reverse-phase C18 columns with UV detection (λ = 210–254 nm). Optimize mobile phase composition (e.g., methanol:buffer) via DoE .
    • Elemental Analysis: Confirm stoichiometry of C, H, N, and Cl.
  • Stability:
    • Conduct accelerated stability studies (40°C/75% RH) over 4 weeks. Monitor degradation products using LC-MS .

Advanced: How should researchers design in vitro studies to evaluate metabolic stability in hepatic microsomes?

Methodology:

  • Step 1: Prepare microsomal incubations with NADPH regeneration systems. Use substrate depletion assays to calculate intrinsic clearance (CLint).
  • Step 2: Apply kinetic modeling (e.g., Michaelis-Menten) to estimate Vmax and Km. Include positive controls (e.g., verapamil) for validation.
  • Step 3: Analyze metabolites via high-resolution mass spectrometry (HRMS). Cross-reference fragmentation patterns with databases .

Basic: What safety protocols are essential for handling this hydrochloride salt in laboratory settings?

Methodology:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Storage: Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis.
  • Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal. Follow institutional guidelines for hazardous waste .

Advanced: How can computational models (e.g., QSPR) predict physicochemical properties, and how are these validated experimentally?

Methodology:

  • Step 1: Use quantum mechanical calculations (e.g., DFT) to predict logP, pKa, and solubility. Software like Gaussian or ADF is recommended.
  • Step 2: Validate predictions experimentally:
    • logP: Shake-flask method with octanol/water partitioning.
    • pKa: Potentiometric titration or capillary electrophoresis.
  • Step 3: Compare computational and experimental results using statistical metrics (R², RMSE). Adjust models with machine learning if discrepancies exceed 10% .

Basic: What crystallization conditions favor high-quality single crystals for X-ray analysis?

Methodology:

  • Solvent Selection: Screen solvents (e.g., ethanol, acetonitrile) via vapor diffusion or slow evaporation.
  • Temperature Gradient: Use a thermal cycler to test crystallization between 4°C and 25°C.
  • Additives: Introduce co-solvents (e.g., DMSO) or salts (e.g., NH₄PF₆) to improve crystal lattice formation. Validate with SHELXD for space group determination .

Advanced: How can researchers address batch-to-batch variability in pharmacological assays?

Methodology:

  • Step 1: Standardize synthesis protocols using statistical process control (SPC) charts to track critical parameters (e.g., purity, yield).
  • Step 2: Pre-screen batches via NMR and HPLC to ensure consistency.
  • Step 3: Include internal controls in assays (e.g., reference inhibitors) to normalize inter-batch variability. Use ANOVA to assess significance of differences .

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